2-(4-Bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine
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Overview
Description
2-(4-Bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring fused with a pyrrole ring The presence of a bromophenyl group at the 2-position of the pyrazole ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with hydrazine to form a hydrazone intermediate, which then undergoes cyclization with a suitable dicarbonyl compound to form the pyrazole ring . The reaction conditions often include the use of a solvent such as ethanol or acetic acid and may require heating to reflux temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
2-(4-Bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of key enzymes in the pathogen’s metabolic pathways . In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 1H-pyrazolo[3,4-b]pyridines share a similar pyrazole ring structure and exhibit comparable biological activities.
Bromophenyl Compounds: Other bromophenyl-substituted heterocycles, such as 4-(4-bromophenyl)-thiazol-2-amine, also show significant biological activities.
Uniqueness
2-(4-Bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. The combination of the pyrazole and pyrrole rings, along with the bromophenyl substitution, makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C11H11BrN4 |
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Molecular Weight |
279.14 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-3-amine |
InChI |
InChI=1S/C11H11BrN4/c12-7-1-3-8(4-2-7)16-11(13)9-5-14-6-10(9)15-16/h1-4,14H,5-6,13H2 |
InChI Key |
SNEVJEBJTQERBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N(N=C2CN1)C3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
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